Cas no 97791-84-9 (H-Lys-Thr-OH hydrochloride salt)
H-Lys-Thr-OH hydrochloride salt Chemical and Physical Properties
Names and Identifiers
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- L-Threonine, L-lysyl-
- (2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid
- H-LYS-THR-OH
- H-Lys-Thr-OH hydrochloride salt
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- Inchi: InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1
- InChI Key: ZOKVLMBYDSIDKG-CSMHCCOUSA-N
- SMILES: C[C@@H](O)[C@H](NC([C@@H](N)CCCCN)=O)C(O)=O
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
H-Lys-Thr-OH hydrochloride salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H246230-100mg |
H-Lys-Thr-OH hydrochloride salt |
97791-84-9 | 100mg |
$ 335.00 | 2022-06-04 | ||
| TRC | H246230-250mg |
H-Lys-Thr-OH hydrochloride salt |
97791-84-9 | 250mg |
$ 695.00 | 2022-06-04 | ||
| TRC | H246230-500mg |
H-Lys-Thr-OH hydrochloride salt |
97791-84-9 | 500mg |
$ 1110.00 | 2022-06-04 |
H-Lys-Thr-OH hydrochloride salt Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on H-Lys-Thr-OH hydrochloride salt
H-Lys-Thr-OH Hydrochloride Salt (CAS No. 97791-84-9): A Comprehensive Overview
H-Lys-Thr-OH hydrochloride salt (CAS No. 97791-84-9) is a dipeptide derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, composed of lysine and threonine amino acids, is a valuable building block in the synthesis of peptides and proteins, and it plays a crucial role in various biological and pharmaceutical applications.
The structure of H-Lys-Thr-OH hydrochloride salt is characterized by the presence of a lysine residue linked to a threonine residue through an amide bond, with the entire molecule being in the form of a hydrochloride salt. This unique structure confers specific properties that make it an attractive candidate for both research and therapeutic applications. The lysine residue, with its positively charged side chain, contributes to the compound's solubility and reactivity, while the threonine residue, with its hydroxyl group, adds to its versatility in forming hydrogen bonds.
Recent advancements in the field of peptide chemistry have highlighted the importance of H-Lys-Thr-OH hydrochloride salt in the development of novel therapeutic agents. For instance, studies have shown that this dipeptide can be used as a precursor in the synthesis of bioactive peptides that target specific receptors or enzymes involved in various diseases. One such application is in the development of peptides that modulate G protein-coupled receptors (GPCRs), which are key targets for many drugs used to treat conditions such as cardiovascular diseases, neurological disorders, and cancer.
In addition to its role in drug development, H-Lys-Thr-OH hydrochloride salt has also been explored for its potential in diagnostic applications. Peptides derived from this compound can be labeled with fluorescent or radioactive tags to create imaging agents that can be used to visualize specific biological processes or pathologies. This approach has shown promise in early detection and monitoring of diseases such as Alzheimer's disease and cancer.
The synthesis of H-Lys-Thr-OH hydrochloride salt involves well-established solid-phase peptide synthesis (SPPS) techniques, which allow for high yields and purity. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry is particularly effective in ensuring the selective deprotection of amino groups during the synthesis process. Once synthesized, the compound can be easily purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
One of the key challenges in working with H-Lys-Thr-OH hydrochloride salt is maintaining its stability under various conditions. The hydrochloride salt form helps to enhance solubility but can also lead to potential degradation if not stored properly. Therefore, it is important to store this compound at low temperatures and protect it from moisture and light to ensure its long-term stability.
In conclusion, H-Lys-Thr-OH hydrochloride salt (CAS No. 97791-84-9) is a versatile dipeptide derivative with significant potential in both research and pharmaceutical applications. Its unique structure and properties make it an essential component in the development of bioactive peptides and imaging agents. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field of chemical biology and medicinal chemistry.
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